Process-related impurities in antiretroviral drugs like tenofovir disoproxil fumarate (TDF) arise during synthesis, purification, or storage. These impurities, even at trace levels (0.1–0.5%), can compromise drug efficacy and safety. Impurity profiling is critical for HIV/HBV therapeutics due to their prolonged use and metabolic complexity. Tenofovir Impurity 33 exemplifies a process-related impurity originating from incomplete esterification or hydrolysis during TDF manufacturing [5] [9]. Its control is essential to meet regulatory thresholds (typically ≤0.15% per ICH Q3A/B) and ensure product quality [6].
TDF synthesis involves multi-step reactions: phosphorylation of adenine derivatives, esterification with chloromethyl isopropyl carbonate, and fumarate salt formation [5] [9]. Impurity 33—(2S)-2-((((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)amino)propanoic acid—emerges from:
Per ICH Q3A, Impurity 33 is classified as a "Specified Identified Impurity" requiring structural characterization and toxicological qualification. It is designated as:
CAS No.: 2697-85-0
CAS No.: 4361-23-3
CAS No.: 463-82-1
CAS No.: 74749-74-9
CAS No.: 55732-45-1
CAS No.: 1239908-48-5